Cas no 1805578-43-1 (3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)

3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde
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- インチ: 1S/C9H3F5N2O/c10-8(11)7-5(2-15)4(3-17)1-6(16-7)9(12,13)14/h1,3,8H
- InChIKey: IUZOAZZJFOLDLI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C=O)=C(C#N)C(C(F)F)=N1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 334
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 53.8
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037247-250mg |
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde |
1805578-43-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029037247-1g |
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde |
1805578-43-1 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029037247-500mg |
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde |
1805578-43-1 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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10. Book reviews
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehydeに関する追加情報
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805578-43-1)
3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde, also known by its CAS registry number 1805578-43-1, is a highly specialized organic compound with significant applications in various fields of chemical research and industry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule features a pyridine ring substituted with a cyano group, a difluoromethyl group, and a trifluoromethyl group, along with an aldehyde functional group at the 4-position. These substituents contribute to the compound's distinctive chemical behavior and make it a valuable tool in synthetic chemistry and material science.
The synthesis of 3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde involves a series of carefully designed reactions that highlight the importance of fluorinated intermediates in modern organic synthesis. The introduction of fluorine atoms into organic molecules is known to enhance their stability, reactivity, and bioavailability, making this compound particularly interesting for applications in drug discovery and agrochemical development. Recent studies have focused on optimizing the synthesis pathways for this compound to improve yield and reduce environmental impact, aligning with the growing emphasis on sustainable chemistry practices.
In terms of chemical properties, this compound exhibits remarkable thermal stability and reactivity under specific conditions. Its electronic structure, influenced by the electron-withdrawing cyano and trifluoromethyl groups, makes it an excellent candidate for use in electrophilic aromatic substitution reactions. Additionally, the presence of the aldehyde group provides opportunities for further functionalization, such as condensation reactions or cross-coupling processes. These characteristics have led to its use as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde with high accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's frontier molecular orbitals and its potential for participating in various chemical transformations. These computational studies have been instrumental in guiding experimental work and optimizing synthetic strategies for this compound.
The application of this compound extends beyond traditional chemical synthesis. Its unique structure has been explored in the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The ability to form stable coordination bonds with metal ions makes this compound a promising candidate for use in catalysis and sensing applications. Furthermore, its fluorinated substituents contribute to its hydrophobicity, which is advantageous in designing materials with specific surface properties.
In the field of pharmacology, 3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde has shown potential as a lead compound for drug discovery efforts targeting various disease states. Its structural features allow for modulation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development. Recent research has focused on evaluating its bioavailability and toxicity profiles to assess its suitability as a therapeutic agent.
The environmental impact of this compound is another area of active research. Given its fluorinated nature, understanding its persistence and biodegradability is essential for ensuring its safe use in industrial applications. Studies have been conducted to assess its fate in aquatic environments and its potential effects on non-target organisms. These investigations are crucial for complying with regulatory requirements and promoting sustainable practices in chemical manufacturing.
In conclusion, 3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805578-43-1) is a versatile organic compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important tool for future innovations in chemistry and related fields.
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